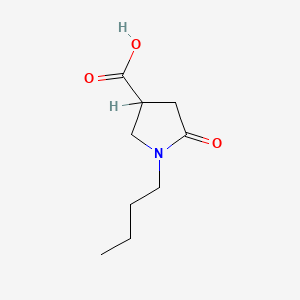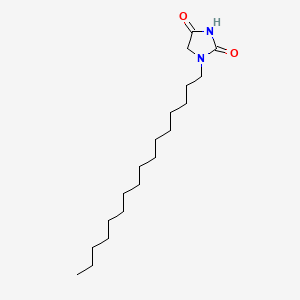
3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid is a chemical compound with a unique structure that includes a pyrimidine ring substituted with three oxo groups and a propionic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid derivatives, followed by cyclization and oxidation steps to introduce the oxo groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propionic acid side chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxo groups on the pyrimidine ring, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the propionic acid side chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- N-methyl-N-(2,4,6-trioxo-hexahydro-pyrimidin-5-yl)-urea
- (Hexahydro-2,4,6-trioxopyrimidin-5-yl)urea
- 5-{4-amino-3-[(5-hydroxy-2,4,6-trioxo-hexahydro-pyrimidin-5-yl)-acetyl]-phenyl}-5-hydroxy-pyrimidine-2,4,6-trione
Comparison: 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid is unique due to its propionic acid side chain, which imparts different chemical properties and reactivity compared to similar compounds. This structural difference can influence its solubility, stability, and interaction with biological targets, making it a distinct and valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-(2,4,6-trioxo-1,3-diazinan-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c10-4(11)2-1-3-5(12)8-7(14)9-6(3)13/h3H,1-2H2,(H,10,11)(H2,8,9,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARSJLGLRSDQOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)NC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389219 |
Source


|
| Record name | 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22384-33-4 |
Source


|
| Record name | 3-(2,4,6-Trioxo-hexahydro-pyrimidin-5-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














